molecular formula C10H13NO2S B13169090 5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde

5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde

Cat. No.: B13169090
M. Wt: 211.28 g/mol
InChI Key: KYDBAMDZNBIAKM-UHFFFAOYSA-N
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Description

5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde is a furan-2-carbaldehyde derivative featuring a 3-methylthiomorpholin-4-yl substituent at the 5-position of the furan ring.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

5-(3-methylthiomorpholin-4-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO2S/c1-8-7-14-5-4-11(8)10-3-2-9(6-12)13-10/h2-3,6,8H,4-5,7H2,1H3

InChI Key

KYDBAMDZNBIAKM-UHFFFAOYSA-N

Canonical SMILES

CC1CSCCN1C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in the presence of acetic acid . This reaction typically requires refluxing conditions to achieve good to high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde involves its interaction with various molecular targets. The compound’s furan ring and aldehyde group allow it to participate in a range of chemical reactions, potentially inhibiting or modifying the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent at the 5-position of the furan ring significantly influences the physicochemical and biological properties of furan-2-carbaldehyde derivatives. Key structural analogs include:

Table 1: Substituent-Specific Properties of Furan-2-carbaldehyde Derivatives
Compound Name Substituent Key Properties Reference
5-(4-Nitrophenyl)furan-2-carbaldehyde 4-Nitrophenyl High polarity, yellow crystals; ΔfH° (solid) = -245.1 kJ/mol
5-(4-Chlorophenyl)furan-2-carbaldehyde 4-Chlorophenyl Orange crystals, m.p. 126–128°C; synthesized in water (45.2% yield)
5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde 3-Trifluoromethylphenyl Used in Knoevenagel condensations; Z-isomer predominant in synthesis
5-(2-Chloro-4-fluorophenyl)furan-2-carbaldehyde 2-Chloro-4-fluorophenyl High purity (>99%); pharmaceutical intermediate
5-(Hydroxymethyl)furan-2-carbaldehyde Hydroxymethyl Geometry-optimized via AM1 parameterization; antimicrobial activity

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro and chloro substituents (e.g., 4-nitrophenyl, 4-chlorophenyl) increase polarity and thermodynamic stability. For example, 5-(4-nitrophenyl)furan-2-carbaldehyde exhibits a standard enthalpy of formation (ΔfH°) of -245.1 kJ/mol in the solid state, indicating high stability .
  • Electron-Donating Groups (EDGs) : Methoxy or hydroxymethyl groups (e.g., 5-(hydroxymethyl)furan-2-carbaldehyde) enhance solubility and are associated with bioactivity, such as antimicrobial effects .

Key Findings :

  • Sublimation Enthalpies: Nitrophenyl derivatives exhibit higher ΔH° values (~98–101 kJ/mol) compared to non-aromatic substituents, reflecting stronger intermolecular forces .
  • Synthetic Efficiency : Reactions using diazonium salts (e.g., for nitrophenyl analogs) often lack yield data, while chlorophenyl derivatives synthesized in water achieve moderate yields (45.2%) . The target compound’s thiomorpholinyl group may require specialized conditions (e.g., microwave-assisted reactions as in ).

Biological Activity

5-(3-Methylthiomorpholin-4-yl)furan-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NOSC_{10}H_{13}NOS. The compound features a furan ring substituted with a morpholine derivative, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives of furan have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Properties

Research has highlighted the potential anticancer activity of furan derivatives. A study on related compounds demonstrated that they could induce apoptosis in cancer cells through the activation of caspase pathways. The specific role of this compound in this context remains under investigation, but its structural similarities suggest it may share these properties.

The biological mechanisms underlying the activity of this compound are not fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets, such as enzymes involved in metabolic pathways or receptors influencing cell signaling cascades.

Case Studies and Research Findings

Study Findings Reference
Study on Furan DerivativesDemonstrated antibacterial activity against E. coli and S. aureus
Anticancer ResearchInduced apoptosis in cancer cell lines via caspase activation
NeuroprotectionSuggested potential for reducing oxidative stress in neuronal cells

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